molecular formula C10H18O4S B1248017 (4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate

(4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate

Cat. No. B1248017
M. Wt: 234.31 g/mol
InChI Key: IUFFPMSLKYCSDC-CWWKMNTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate is a sulfuric ester obtained by the formal condensation of (4Z,7Z)-deca-4,7-dien-1-ol with sulfuric acid. It has a role as a kairomone and a Daphnia pulex metabolite. It is an organic sulfate and a sulfuric ester. It is a conjugate acid of a (4Z,7Z)-deca-4,7-dien-1-yl sulfate.

Scientific Research Applications

Antibacterial and Antifungal Applications

(4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate and related compounds have been isolated from the hepatopancreas of the ascidian Halocynthia roretzi, demonstrating antibacterial and antifungal properties. These findings indicate potential applications in developing new antibacterial and antifungal agents (Tsukamoto, Kato, Hirota, & Fusetani, 1994).

Photosensitized Oxidation Studies

Research on the photosensitized oxidation of model unsaturated lipid systems, including (4Z,7Z)-undeca-4,7-diene, has revealed the formation of various hydroperoxides. These studies contribute to understanding lipid oxidation processes, which are crucial in fields like food science and biochemistry (Carless & Batten, 1987).

Sulfate Reduction and Hydrogen Sulfide Formation

The reduction of sulfate to hydrogen sulfide, a process essential in the sulfur cycle of natural environments, involves compounds similar to (4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate. Understanding this process is vital in fields such as environmental science and bioremediation (Kiba, Takagi, Yoshimura, & Kishi, 1955).

Catalytic Synthesis Applications

Compounds related to (4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate have been employed in catalytic processes for synthesizing various organic compounds. Such applications are significant in organic synthesis and pharmaceutical manufacturing (Khaligh & Shirini, 2015).

Environmental and Biological Importance

The hydrogen sulfate ion, closely related to (4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate, is significant in physiological and environmental events. Research in this area focuses on developing sensors for detecting hydrogen sulfate ions, crucial for monitoring environmental pollution and physiological processes (Paul, Majumdar, & Mallick, 2021).

properties

Product Name

(4Z,7Z)-deca-4,7-dien-1-yl hydrogen sulfate

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

[(4Z,7Z)-deca-4,7-dienyl] hydrogen sulfate

InChI

InChI=1S/C10H18O4S/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h3-4,6-7H,2,5,8-10H2,1H3,(H,11,12,13)/b4-3-,7-6-

InChI Key

IUFFPMSLKYCSDC-CWWKMNTPSA-N

Isomeric SMILES

CC/C=C\C/C=C\CCCOS(=O)(=O)O

Canonical SMILES

CCC=CCC=CCCCOS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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